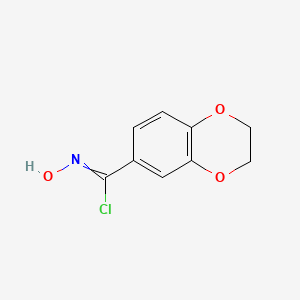

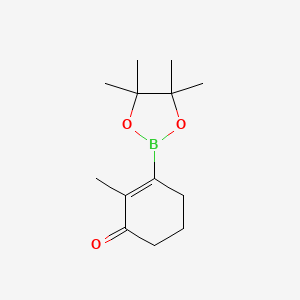

![molecular formula C12H9N3OS B2947875 N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide CAS No. 2034338-79-7](/img/structure/B2947875.png)

N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . It’s also related to the pyrazolo [1,5-a]pyrimidines, which are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions .

Synthesis Analysis

The synthesis of related compounds involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This provides concise access to pharmacologically active 6-(pyrazolo [1,5-a]pyridin-3-yl)pyridazinones .Chemical Reactions Analysis

The chemical reactions involving related compounds like pyrazolo thieno [2,3-e]pyrimidin-5 (4H)-ones intermediates synthesized involve halogenation, reduction, and alkylation reactions . The results differed depending on the function/group bound at position 3 .Applications De Recherche Scientifique

Fluorescent Probes for Bioimaging

This compound is part of the pyrazolo[1,5-a]pyrimidines (PPs) family, which has been identified as strategic for optical applications. They are used as fluorescent probes due to their tunable photophysical properties. These properties allow them to be used in studying the dynamics of intracellular processes and as chemosensors . The electron-donating groups at position 7 on the fused ring improve both absorption and emission behaviors, making them suitable for bioimaging applications.

Antitumor Agents

The pyrazolo[1,5-a]pyrimidines derivatives are recognized for their high impact in medicinal chemistry, particularly as antitumor scaffolds. Their structural diversity and the ability to undergo various synthetic transformations make them potential candidates for new drug designs that target cancer cells .

Cognitive Enhancement Drugs

Selective inhibition of phosphodiesterase (PDE) 2A is a novel approach to treat cognitive impairment in neuropsychiatric and neurodegenerative disorders. Compounds like N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide are hypothesized to augment cyclic nucleotide signaling pathways in brain regions associated with learning and memory, thus serving as cognitive enhancers .

Antimetabolites in Purine Biochemical Reactions

As purine analogues, pyrazolo[1,5-a]pyrimidines exhibit beneficial properties as antimetabolites in purine biochemical reactions. This makes them valuable in pharmaceutical research, particularly in the development of drugs that can interfere with the metabolic pathways of purines .

Kinase Inhibitory Activity

The compound’s derivatives have been explored for their kinase inhibitory activity. This is crucial in the context of diseases where kinase signaling is aberrant. By inhibiting specific kinases, these compounds can serve as a therapeutic strategy for such conditions .

Dopamine Binding Affinity

Another therapeutic application of this compound is related to its dopamine binding affinity. This property is significant for the treatment of disorders associated with dopamine dysregulation, such as Parkinson’s disease and certain types of addiction .

Mécanisme D'action

Target of Action

N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide is a derivative of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are known to have a high impact in medicinal chemistry . They have been identified as strategic compounds for optical applications and have shown significant inhibitory activity . .

Mode of Action

It’s known that the regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-michael type) .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines have been associated with a variety of biological activities, such as anti-inflammatory, analgesic, antipyretic, antitumor, antiviral .

Result of Action

Pyrazolo[1,5-a]pyrimidines have shown significant inhibitory activity .

Action Environment

It’s known that pyrazolo[1,5-a]pyrimidines have tunable photophysical properties .

Propriétés

IUPAC Name |

N-pyrazolo[1,5-a]pyridin-5-ylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3OS/c16-12(9-3-6-17-8-9)14-10-2-5-15-11(7-10)1-4-13-15/h1-8H,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYMBBUNRFLYRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC=N2)C=C1NC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2947799.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2947804.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2947806.png)

![2-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2947811.png)

![6-(2,5-Dimethoxyphenyl)-2-[(2,5-dimethylphenyl)methyl]pyridazin-3-one](/img/structure/B2947812.png)

![1'-methyl-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine]](/img/structure/B2947813.png)